molecular formula C16H11N3O2S B2762003 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide CAS No. 872630-05-2

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide

Cat. No.: B2762003
CAS No.: 872630-05-2
M. Wt: 309.34
InChI Key: SVKJCMFCHXOBLC-UHFFFAOYSA-N
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Description

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of imidazothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The primary target of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to its active site . This binding inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A. The disruption of these crucial metabolic pathways leads to the inhibition of the growth and proliferation of Mtb .

Biochemical Pathways

The affected biochemical pathway is the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate and coenzyme A. These molecules are vital for various metabolic processes in the bacterium, including the synthesis of fatty acids and the operation of the citric acid cycle .

Pharmacokinetics

Similar compounds have been designed with in silico admet predictions, suggesting that they may have favorable absorption, distribution, metabolism, excretion, and toxicity (admet) profiles .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mtb . The most active derivatives of this compound have shown significant activity against Mtb, with IC50 values in the low micromolar range . Furthermore, these compounds have shown selectivity for Mtb over non-tuberculous mycobacteria (NTM), suggesting a specific mechanism of action against Mtb .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with various aldehydes to form imidazo[2,1-b]thiazole derivatives . This is followed by the coupling of the imidazo[2,1-b]thiazole derivative with furan-2-carboxylic acid under specific reaction conditions, such as the presence of a base and a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-15(14-5-2-7-21-14)17-12-4-1-3-11(9-12)13-10-19-6-8-22-16(19)18-13/h1-10H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKJCMFCHXOBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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